2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride
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Overview
Description
2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indanone core substituted with amino and chloro groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Chlorination: The indanone is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.
Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl, alkyl, or aryl derivatives.
Scientific Research Applications
2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Modulate Pathways: Affect cellular pathways by interacting with receptors or signaling molecules.
Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-1H-indene: Similar structure but lacks the dihydro and ketone functionalities.
2-amino-4-chloro-1H-indanone: Similar structure but lacks the dihydro functionality.
2-amino-4-chloro-2,3-dihydro-1H-inden-1-one: Similar structure but without the hydrochloride salt form.
Uniqueness
2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its combination of amino, chloro, and indanone functionalities, along with its hydrochloride salt form. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-amino-4-chloro-2,3-dihydroinden-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO.ClH/c10-7-3-1-2-5-6(7)4-8(11)9(5)12;/h1-3,8H,4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXNCVDHCLXIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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